molecular formula C9H5BrN2O2 B12452735 3-Bromo-5-nitroisoquinoline

3-Bromo-5-nitroisoquinoline

Cat. No.: B12452735
M. Wt: 253.05 g/mol
InChI Key: ARLIMIGAQBGSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-nitroisoquinoline is an organic compound that belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-nitroisoquinoline typically involves the bromination and nitration of isoquinoline. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent and potassium nitrate as the nitrating agent. The reaction is carried out in concentrated sulfuric acid at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-nitroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-nitroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its vibrant color and stability

Mechanism of Action

The mechanism of action of 3-Bromo-5-nitroisoquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-nitroisoquinoline is unique due to the specific positioning of the bromine and nitro groups, which confer distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise molecular interactions.

Properties

IUPAC Name

3-bromo-5-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-9-4-7-6(5-11-9)2-1-3-8(7)12(13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLIMIGAQBGSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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